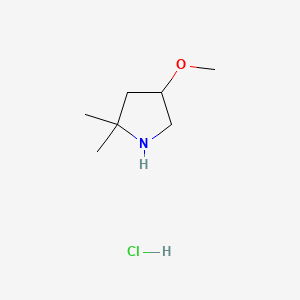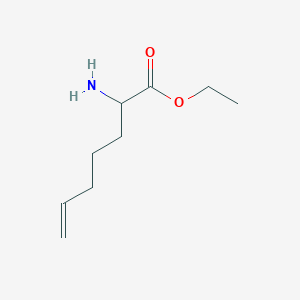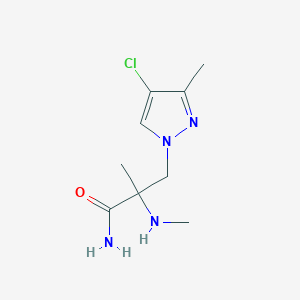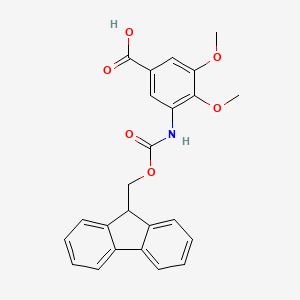![molecular formula C9H11NO2 B13479344 4-[(Oxetan-3-yl)amino]phenol](/img/structure/B13479344.png)
4-[(Oxetan-3-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Oxetan-3-yl)amino]phenol is an organic compound characterized by the presence of an oxetane ring and a phenolic group The oxetane ring is a four-membered cyclic ether, which is known for its unique chemical properties and reactivity The phenolic group, on the other hand, is a hydroxyl group attached to an aromatic benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxetan-3-yl)amino]phenol typically involves the formation of the oxetane ring followed by its attachment to the phenolic group. One common method is the intramolecular cyclization of appropriate precursors. For instance, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound .
Another method involves the intramolecular Williamson ether synthesis, where a halohydrin undergoes cyclization to form the oxetane ring . Once the oxetane ring is formed, it can be coupled with a phenolic compound through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale photochemical reactors for the Paternò–Büchi reaction or continuous flow systems for the Williamson ether synthesis. These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Oxetan-3-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium ferricyanide.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic catalysts for ring-opening reactions.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic and oxetane derivatives.
Scientific Research Applications
4-[(Oxetan-3-yl)amino]phenol has several applications in scientific research:
Medicinal Chemistry: The oxetane ring is known to improve the pharmacokinetic properties of drug molecules, making this compound a valuable building block in drug design.
Materials Science: The unique reactivity of the oxetane ring makes it useful in the synthesis of advanced materials, including polymers and resins.
Environmental Science: Phenolic compounds, including this compound, are studied for their role in environmental pollution and their potential use in pollutant detection and removal.
Mechanism of Action
The mechanism of action of 4-[(Oxetan-3-yl)amino]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates . These properties make it a versatile compound in both biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Similar to 4-[(Oxetan-3-yl)amino]phenol but lacks the oxetane ring.
4-Hydroxyaniline: Another compound with a phenolic group but without the oxetane ring.
Uniqueness
The presence of the oxetane ring in this compound imparts unique chemical properties, such as increased stability and reactivity, which are not observed in similar compounds like 4-aminophenol and 4-hydroxyaniline . This makes this compound a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-(oxetan-3-ylamino)phenol |
InChI |
InChI=1S/C9H11NO2/c11-9-3-1-7(2-4-9)10-8-5-12-6-8/h1-4,8,10-11H,5-6H2 |
InChI Key |
BNHRVYJFKUGDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid)](/img/structure/B13479276.png)




![1-[(3-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13479311.png)


![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)


![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)
